molecular formula C10H10BrNO2 B13571234 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 686254-03-5

2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B13571234
CAS No.: 686254-03-5
M. Wt: 256.10 g/mol
InChI Key: WMXIVLBPMFZRLM-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the bromination of indene followed by amination and carboxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid
  • 5-Bromoindole-2-carboxylic acid
  • 2-Amino-5-bromobenzoic acid

Comparison: Compared to similar compounds, 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

686254-03-5

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-amino-5-bromo-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8/h1-3H,4-5,12H2,(H,13,14)

InChI Key

WMXIVLBPMFZRLM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Br

Origin of Product

United States

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